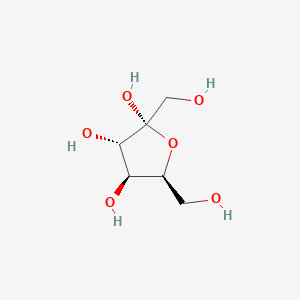

alpha-L-sorbofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

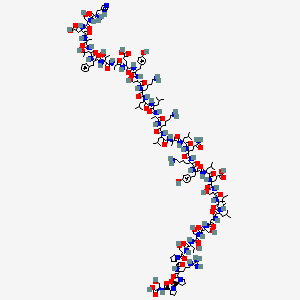

Alpha-L-sorbofuranose is a monosaccharide with a furanose ring structure. It is an enantiomer of alpha-D-sorbofuranose and is involved in various biochemical processes. This compound is significant in the synthesis of certain pharmaceuticals and serves as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-L-sorbofuranose can be synthesized through the biotransformation of N-2-hydroxyethyl glucamine using resting cells of Gluconobacter oxydans. This process involves a membrane-bound pyrroloquinoline quinine-dependent sorbitol dehydrogenase, which recruits the respiratory chain and uses oxygen as the final electron acceptor . The optimal conditions for this biotransformation include a temperature of 15°C and high oxygen concentration to facilitate the coenzyme regeneration system in the cells .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of immobilized Gluconobacter oxydans cells in a bubble column bioreactor. The cells are cultivated on corn stover particles, and the biotransformation process is optimized by controlling the pH using a mixture of aqueous ammonia and sodium hydroxide . This method enhances the production yield and reduces the production cost.

Chemical Reactions Analysis

Types of Reactions

Alpha-L-sorbofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the hydrogenation of 6-(N-hydroxyethyl)-amino-6-deoxy-alpha-L-sorbofuranose to produce miglitol, a hypoglycemic agent .

Common Reagents and Conditions

Oxidation: Involves the use of oxidizing agents such as pyrroloquinoline quinine-dependent sorbitol dehydrogenase.

Reduction: Hydrogenation reactions typically use catalysts like Raney nickel or supported palladium catalysts.

Substitution: Tosylation reactions use tosyl chloride in the presence of a base to introduce tosyl groups into the molecule.

Major Products

The major products formed from these reactions include miglitol, which is used in the treatment of type II diabetes mellitus, and various tosylated derivatives that serve as intermediates in further chemical synthesis .

Scientific Research Applications

Alpha-L-sorbofuranose has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Involved in the study of carbohydrate metabolism and enzyme inhibition.

Mechanism of Action

The mechanism of action of alpha-L-sorbofuranose involves its role as an enzyme inhibitor. It blocks the action of specific enzymes, thereby affecting various biochemical pathways. For instance, in the synthesis of miglitol, this compound inhibits the hydrolysis of complex carbohydrates to glucose, thereby reducing blood sugar levels .

Comparison with Similar Compounds

Alpha-L-sorbofuranose is unique compared to other similar compounds due to its specific structure and biochemical properties. Similar compounds include:

Alpha-D-sorbofuranose: An enantiomer of this compound with similar chemical properties but different biological activities.

6-O-Tosyl-2,3-O-isopropylidene-alpha-L-sorbofuranose: A tosylated derivative used in various chemical syntheses.

This compound stands out due to its specific applications in the synthesis of miglitol and its role as an enzyme inhibitor, making it a valuable compound in both research and industrial applications.

Properties

CAS No. |

36468-68-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4S,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4+,5-,6+/m0/s1 |

InChI Key |

RFSUNEUAIZKAJO-BGPJRJDNSA-N |

Isomeric SMILES |

C([C@H]1[C@H]([C@@H]([C@](O1)(CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![iron(2+);4-methyl-7-[3,8,12-trimethyl-7-[1-(2-methyl-3-oxopentyl)sulfanylethyl]-13,17-bis(3-oxobutyl)porphyrin-22,24-diid-2-yl]octan-3-one](/img/structure/B15176842.png)